molecular formula C13H15ClO2 B8632171 1H-Inden-1-one, 6-(4-chlorobutoxy)-2,3-dihydro-

1H-Inden-1-one, 6-(4-chlorobutoxy)-2,3-dihydro-

Cat. No. B8632171
M. Wt: 238.71 g/mol
InChI Key: IXYSVHVGZZIRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Inden-1-one, 6-(4-chlorobutoxy)-2,3-dihydro- is a useful research compound. Its molecular formula is C13H15ClO2 and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Inden-1-one, 6-(4-chlorobutoxy)-2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Inden-1-one, 6-(4-chlorobutoxy)-2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Inden-1-one, 6-(4-chlorobutoxy)-2,3-dihydro-

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

6-(4-chlorobutoxy)-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H15ClO2/c14-7-1-2-8-16-11-5-3-10-4-6-13(15)12(10)9-11/h3,5,9H,1-2,4,6-8H2

InChI Key

IXYSVHVGZZIRNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mixture of 6-hydroxyindan-1-one of the formula (11) (20 gm, 0.135 mol), potassium carbonate (40 gm, 0.289 mol), 1,4-dichlorobutane (80 ml, 0.73 mol) and tetrabutyl ammonium bromide (2 g) was stirred for 1-3 hrs at 95° C. then distilled off excess 1,4-dichloro butane, diluted with water (80 ml). The aqueous layer was extracted with ethyl acetate, and the extract was washed with water, dried and evaporated off under reduced pressure to dryness. The evaporation residue is purified by crystallization using isopropyl ether as a solvent gave 29.5 gm of novel 6-(4-CHLORO BUTOXY)-INDAN-1-ONE of the formula (3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 11 )
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

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